molecular formula C16H16Br2ClNO3 B1424716 Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-66-3

Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1424716
CAS No.: 1354487-66-3
M. Wt: 465.6 g/mol
InChI Key: HXRYZFNJMKUHAQ-JZKFLRDJSA-N
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Description

Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is a complex organic compound that features a pyrrolidine ring substituted with a naphthyl group containing two bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride typically involves multiple steps. One common approach starts with the preparation of the naphthyl derivative, which is then brominated to introduce the bromine atoms. The brominated naphthyl compound is subsequently reacted with a pyrrolidine derivative under specific conditions to form the desired product. The final step involves the esterification of the carboxylate group and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to remove the bromine atoms or reduce other functional groups.

    Substitution: The bromine atoms in the naphthyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The bromine atoms and the naphthyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate
  • Methyl (2S,4S)-4-[(1,6-dichloro-2-naphthyl)oxy]-2-pyrrolidinecarboxylate
  • Methyl (2S,4S)-4-[(1,6-difluoro-2-naphthyl)oxy]-2-pyrrolidinecarboxylate

Uniqueness

Methyl (2S,4S)-4-[(1,6-dibromo-2-naphthyl)oxy]-2-pyrrolidinecarboxylate hydrochloride is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its chloro- and fluoro-substituted analogs

Properties

IUPAC Name

methyl (2S,4S)-4-(1,6-dibromonaphthalen-2-yl)oxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Br2NO3.ClH/c1-21-16(20)13-7-11(8-19-13)22-14-5-2-9-6-10(17)3-4-12(9)15(14)18;/h2-6,11,13,19H,7-8H2,1H3;1H/t11-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRYZFNJMKUHAQ-JZKFLRDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Br2ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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